![molecular formula C10H15ClFNO B3103527 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride CAS No. 144334-07-6](/img/structure/B3103527.png)
3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride
Overview
Description
“3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride” is a chemical compound with the CAS Number: 144334-07-6 . It has a molecular weight of 219.69 and its IUPAC name is this compound . It is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14FNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.69 . It is a solid at room temperature .Scientific Research Applications
Imaging and Diagnostic Applications
3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride has been utilized in the synthesis of fluoroproxyfan, a potential histamine H3 receptor ligand labeled with 18F for clinical PET studies. The synthesis process involved O-alkylation and yielded a product with high radiochemical purity and specific activity, indicating its potential use in PET imaging for neurological studies (Iwata et al., 2000).
Molecular Synthesis and Biological Activity
The compound has been a part of the synthesis process of certain phosphorus-nitrogen compounds, particularly mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes. These were derived from condensation reactions and showed significant DNA-cleavage activities, indicating their potential biological significance. Additionally, they exhibited antimicrobial activities against certain bacteria and yeast strains, with one compound being more active than standard antibiotics at low concentrations (Okumuş et al., 2022).
Neuroprotection and Antioxidant Properties
A specific derivative of this compound, SUN N8075, has been identified as a novel antioxidant with neuroprotective properties. It was found to significantly reduce neuronal damage resulting from permanent focal cerebral ischemia in mice, indicating its potential as a therapeutic drug for stroke and neuroprotection (Kotani et al., 2007).
Anticancer Activity
Several studies have been conducted to synthesize and evaluate the anticancer activity of derivatives containing this compound. For instance, certain synthesized amino acid ester derivatives showed inhibitory effects against cancer cells. The study also highlights the structure-activity relationship, indicating the potential use of these derivatives in cancer treatment (Xiong et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBMRFYDMYRCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




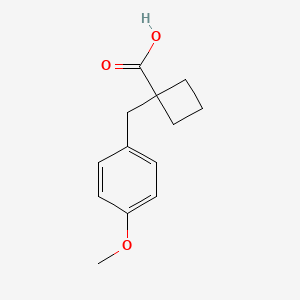
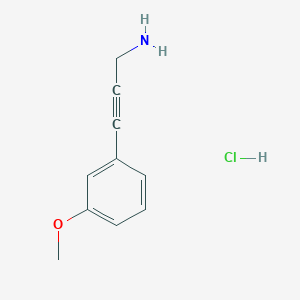
![1,3-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B3103455.png)
![1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B3103460.png)
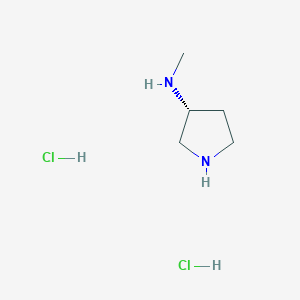
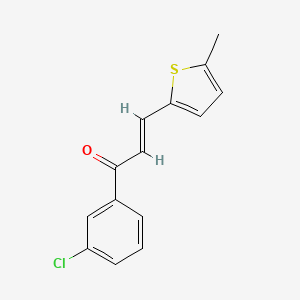
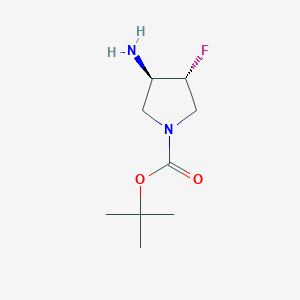
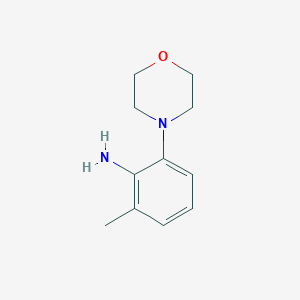

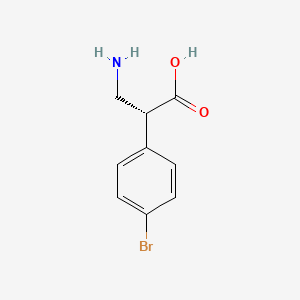
![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B3103510.png)
![tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3103518.png)
![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/structure/B3103519.png)